6-Amino-4-(4-ethylphenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(4-ethylphenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(4-ethylphenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 4-ethylbenzaldehyde, 4-methylphenylhydrazine, and malononitrile in the presence of a catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the desired pyrano[2,3-c]pyrazole structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(4-ethylphenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Amino-4-(4-ethylphenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: Used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: Investigated for its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 6-amino-4-(4-ethylphenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The compound may also interfere with cellular signaling pathways, affecting processes like cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .
Uniqueness
Compared to similar compounds, 6-amino-4-(4-ethylphenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile exhibits unique structural features and biological activities.
Properties
Molecular Formula |
C23H22N4O |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
6-amino-4-(4-ethylphenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H22N4O/c1-4-16-7-9-17(10-8-16)21-19(13-24)22(25)28-23-20(21)15(3)26-27(23)18-11-5-14(2)6-12-18/h5-12,21H,4,25H2,1-3H3 |
InChI Key |
IEVJHICKSXSCFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(OC3=C2C(=NN3C4=CC=C(C=C4)C)C)N)C#N |
Origin of Product |
United States |
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